2,2-Dimethyl-2,3-dihydroindolizin-5(1H)-one
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Overview
Description
2,2-Dimethyl-2,3-dihydroindolizin-5(1H)-one is a heterocyclic compound that belongs to the indolizine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3-dihydroindolizin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of N-alkylated pyrroles: This method involves the reaction of N-alkylated pyrroles with suitable electrophiles to form the indolizine ring.
Intramolecular cyclization: This approach uses intramolecular cyclization of suitable precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2,3-dihydroindolizin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2,3-dihydroindolizin-5(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Indolizine: The parent compound of the indolizine family, known for its aromatic properties.
2-Methylindolizine: A derivative with a single methyl group, differing in its chemical reactivity and properties.
3,3-Dimethylindolizine: Another derivative with two methyl groups at different positions, affecting its steric and electronic properties.
Uniqueness
2,2-Dimethyl-2,3-dihydroindolizin-5(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity, stability, and potential applications. The presence of two methyl groups at the 2-position and the dihydroindolizine core structure distinguishes it from other similar compounds.
Properties
CAS No. |
89730-96-1 |
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Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2,2-dimethyl-1,3-dihydroindolizin-5-one |
InChI |
InChI=1S/C10H13NO/c1-10(2)6-8-4-3-5-9(12)11(8)7-10/h3-5H,6-7H2,1-2H3 |
InChI Key |
JMDZUQWSLOBJSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC(=O)N2C1)C |
Origin of Product |
United States |
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